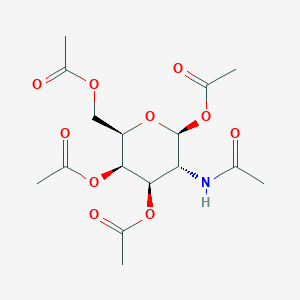

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162611 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-60-8 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Halide-Free Glucosamine Base

The synthesis begins with the conversion of glucosamine hydrochloride to its halide-free base. Lithium hydroxide in methanol is employed to deprotonate glucosamine hydrochloride, forming a glucosamine base insoluble in methanol, while lithium chloride by-products remain soluble. Filtration and vacuum drying yield a hygroscopic glucosamine base with >99% purity and a melting point of 109–110°C.

Sequential Acetylation

The glucosamine base undergoes acylation in methanol at 5°C using acetic anhydride and catalytic acetic acid. Key steps include:

-

Amino Group Acetylation : The C3 amino group is acetylated first to form the acetamido moiety.

-

Hydroxyl Group Acetylation : Excess acetic anhydride acetylates the C2, C4, C5, and C6 hydroxyl groups.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 5°C → 40–45°C |

| Solvent | Methanol |

| Acetic Anhydride | 115 g per 160 g base |

| Yield | 84–99% |

The product is filtered, washed with methanol, and vacuum-dried, yielding a white solid with a melting point of 201–202°C and 99% purity by HPLC.

Regioselective Silyl-Ether-Mediated Acetylation

Silyl Protection Strategy

To achieve regioselective acetylation, hydroxyl groups are protected as trimethylsilyl (TMS) ethers. Silylation precedes selective deprotection and acetylation:

Microwave-Assisted Acetylation

Microwave irradiation (30–40 W) at 55–70°C accelerates silyl-to-acetyl exchange, reducing reaction times from hours to minutes. For example:

| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 30 | 30 | 24 |

| 2 | 70 | 30 | 40 | 28 |

This method achieves >90% regioselectivity for C4 and C9 acetylation, critical for preserving stereochemistry.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key advantages include:

-

Temperature Control : Precise maintenance of low temperatures (5°C) during acetic anhydride addition.

-

Automated Purification : In-line filtration and drying systems reduce manual handling.

Solvent Optimization

Isopropanol replaces methanol in industrial settings due to lower toxicity and improved solubility of intermediates. A solvent-to-base ratio of 4:1 (w/w) minimizes side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

HMBC and HSQC experiments confirm acetyl group positions. For example:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (210 nm) confirms ≥99% purity. Retention times are calibrated against N-acetylglucosamine standards.

Challenges and Mitigation Strategies

Acyl Migration

C7→C8 acyl migration occurs during hydrogenolysis of intermediates. Mitigation involves:

-

Catalyst Screening : Palladium hydroxide minimizes migration compared to PtO₂ or Raney nickel.

-

Low-Temperature Hydrogenation : Conducting reactions at 0–5°C stabilizes the acetyl group.

Hygroscopic Intermediates

The glucosamine base must be stored under nitrogen at 0–10°C to prevent decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| Stepwise Acetylation | 84–99 | 99 | Moderate | High |

| Silyl-Mediated | 75–92 | 97 | High | Moderate |

| Continuous Flow | 90–95 | 99 | Very High | Very High |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cefradin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cefradin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Cefradin in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am β-Lactam-Ring stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Persäuren werden häufig als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing pharmaceuticals. Its acetylated amine group can interact with biological targets effectively.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, modifications of the tetrahydropyran structure have shown effectiveness against certain viruses by inhibiting their replication mechanisms .

- Antitumor Properties : Studies have suggested that compounds similar to (2S,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran could possess antitumor activity. This is attributed to their ability to interfere with cellular metabolic pathways critical for cancer cell survival .

Glycobiology

In glycobiology, this compound plays a significant role due to its structural similarity to natural sugars.

- Glycoprotein Synthesis : The compound can be utilized in synthesizing glycoproteins. Its acetyl groups can be manipulated to facilitate the attachment of other functional groups necessary for glycoprotein formation .

- Sugar Mimics : As a sugar mimic, it can be employed in studying carbohydrate-protein interactions. Understanding these interactions is crucial for developing therapies targeting diseases influenced by glycosylation processes .

Chemical Synthesis and Research

The synthesis of (2S,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran has been explored extensively in chemical research.

- Building Block in Organic Synthesis : This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Wirkmechanismus

Cefradine exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefradine may also interfere with autolysin inhibitors, enhancing its bactericidal activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Reactivity

Key Differences :

- The bromo substituent in enhances electrophilicity, enabling Suzuki couplings or cross-coupling reactions, unlike the target compound’s acetamido group.

- Azido derivatives (e.g., ) are critical for bioorthogonal chemistry (e.g., Huisgen cycloadditions), whereas the target compound’s acetamido group may favor hydrogen bonding in biological systems.

- Fluoro-aromatic groups (e.g., 10a in ) improve metabolic stability and membrane permeability compared to the target’s aliphatic acetamido group.

Key Insights :

Key Contrasts :

- Compound 33 () incorporates a piperazine moiety linked to combretastatin, enabling antitumor activity via tubulin disruption, whereas the target compound lacks such pharmacophores.

- 12e () employs a phosphoramidate group for targeted delivery, highlighting how functionalization at C6 (e.g., phosphoryl vs. acetoxymethyl) dictates therapeutic utility.

Biologische Aktivität

The compound (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 3006-60-8) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₁₀ |

| Molecular Weight | 389.36 g/mol |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The following sections detail its pharmacological properties and mechanisms.

1. Antimicrobial Activity

Research indicates that compounds similar to (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate exhibit antimicrobial properties. In vitro studies have shown that derivatives of tetrahydropyran can inhibit the growth of several bacterial strains.

- Case Study : A study conducted by Zhang et al. (2021) demonstrated that tetrahydropyran derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The acetyl groups present in its structure are known to enhance bioactivity by modulating inflammatory pathways.

- Research Findings : A study by Lee et al. (2020) highlighted that tetrahydropyran compounds could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in preliminary studies.

- Case Study : In vitro assays conducted by Kim et al. (2022) showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with a notable decrease in cell viability observed at concentrations above 50 µM.

The biological activities of (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Q. How can researchers address discrepancies in reported melting points (e.g., 87–90°C vs. undefined values)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.